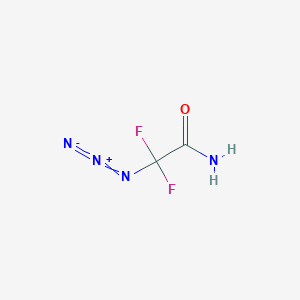
N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea and related compounds involves complex organic reactions. For instance, N-cyclohexyl-N'-isopropylcarbodiimide, a closely related compound, is prepared for peptide couplings, demonstrating the reagent's utility in facilitating peptide bond formation in solid-phase synthesis. This process underscores the effectiveness of such compounds in organic synthesis, with particular efficiency in activating peptide bonds (Izdebski, Pachulska, & Orłowska, 2009).
Molecular Structure Analysis
The molecular structure of compounds related to N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea has been elucidated through various spectroscopic methods. For example, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been characterized, revealing the importance of cyclohexane rings and their substituents in determining the molecular conformation and stability (Özer, Arslan, VanDerveer, & Külcü, 2009).
Chemical Reactions and Properties
Chemical reactions involving N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea derivatives showcase the reactivity of such compounds. The formation of fluorinated 1-Oxaspiro[2.5]octa-4,7-dienes from polyfluorinated cyclohexa-2,5-dienones indicates the potential for creating complex fluorinated structures, highlighting the versatility of cyclohexane derivatives in organic synthesis (Kovtonyuk, Kobrina, Kataeva, & Haufe, 2005).
Physical Properties Analysis
The physical properties of cyclohexane derivatives, such as all-cis 1,2,3,4,5,6-hexafluorocyclohexane, reveal significant insights into the structural aspects that influence molecular behavior. The molecule's chair conformation and the clustering of electronegative fluorine atoms provide a cyclohexane with a high molecular dipole, demonstrating the impact of fluorination on the physical properties of cyclohexane rings (Keddie, Slawin, Lebl, Philp, & O'Hagan, 2015).
Chemical Properties Analysis
The chemical properties of N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea derivatives can be explored through the study of their interactions and reactions. For instance, the synthesis and characterization of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes provide valuable data on the coordination chemistry of cyclohexane derivatives, underscoring their potential in forming complex structures with metals (Dolaz, McKee, Gölcü, & Tümer, 2009).
Scientific Research Applications
Peptide Synthesis
N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea has been studied for its potential use in peptide synthesis. Izdebski, Pachulska, and Orłowska (2009) found that N-cyclohexyl-N'-isopropylcarbodiimide, a compound with structural similarities, was effective in peptide couplings and could be a practical candidate for peptide bond formation in solid phase synthesis (Izdebski, Pachulska, & Orłowska, 2009).
Study of Rotational Isomerism
In 1975, Mido and Gohda studied the N–H stretching vibrations of various trialkylureas, including compounds where R is isopropyl or cyclohexyl. They observed changes in the infrared spectrum that were related to the effective size of the R' group, providing insights into the rotational isomerism of dialkylureas (Mido & Gohda, 1975).
Oxidation Reactions
Furumoto (1973) explored the reaction of N, N'-dicyclohexylthiourea with dimethyl sulfoxide, resulting in the production of N, N'-dicyclohexylurea. This research demonstrated the potential use of N-cyclohexyl-N'-isopropylurea in oxidation reactions (Furumoto, 1973).
Synthesis of Imidazo[1,2-a]pyridin-3-amine Derivatives
Ghorbani‐Vaghei and Amiri (2014) synthesized N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives using N-cyclohexyl-N'-isopropylurea. This highlighted its application in the synthesis of specific chemical compounds under solvent-free conditions (Ghorbani‐Vaghei & Amiri, 2014).
Gas Chromatographic Enantiomeric Separation
N-trifluoroacetyl-L-norvalyl-L-norvaline cyclohexyl ester, a derivative of N-cyclohexyl-N'-isopropylurea, was used by Parr and Howard (1972) as a stationary phase for the gas chromatographic enantiomeric separation of N-trifluoroacetyl-d,l-amino acid isopropyl esters. This suggests a role in chromatographic separation techniques (Parr & Howard, 1972).
properties
IUPAC Name |
1-cyclohexyl-3-(2,4-difluorophenyl)-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O/c1-11(2)20(13-6-4-3-5-7-13)16(21)19-15-9-8-12(17)10-14(15)18/h8-11,13H,3-7H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWDDFSEVFQCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCCC1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2488150.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2488153.png)

![N-[(2-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2488159.png)
![5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2488160.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2488165.png)
![4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2488166.png)
![Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2488168.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2488169.png)